molecular formula C8H7FN2O2 B3060167 6-Fluoro-5-nitro-2,3-dihydro-1H-indole CAS No. 1860028-18-7

6-Fluoro-5-nitro-2,3-dihydro-1H-indole

Cat. No. B3060167
CAS RN: 1860028-18-7
M. Wt: 182.15
InChI Key: JDSAQRIJNJOSPY-UHFFFAOYSA-N
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Description

6-Fluoro-5-nitro-2,3-dihydro-1H-indole, also known by its CAS Number 953751-33-2, is a chemical compound with a molecular weight of 210.12 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for 6-Fluoro-5-nitro-2,3-dihydro-1H-indole is 1S/C8H3FN2O4/c9-4-2-5-3 (1-6 (4)11 (14)15)7 (12)8 (13)10-5/h1-2H, (H,10,12,13) . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

6-Fluoro-5-nitro-2,3-dihydro-1H-indole is a powder at room temperature . Its molecular weight is 210.12 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved data.

Scientific Research Applications

Antituberculosis Activity

A study by Karalı et al. (2007) investigated the antituberculosis activity of 5-fluoro-1H-indole-2,3-dione and 5-nitro-1H-indole-2,3-dione derivatives. These compounds showed significant inhibitory activity against Mycobacterium tuberculosis, indicating potential applications in antituberculosis drugs.

Antimicrobial and Antiinflammatory Activities

A study on heterocycles derived from nitro/fluoroindole-2-carbohydrazides, including 5-fluoro-1H-indole derivatives, showed promising antimicrobial, antiinflammatory, and antiproliferative activities. The research by Narayana et al. (2009) suggests these compounds could have therapeutic applications.

Photosystem II Inhibition

A study by Souza et al. (2020) synthesized indole derivatives with nitro groups for the inhibition of photosystem II, highlighting their potential as herbicides. This research indicates the role of these compounds in agricultural applications.

Radiopharmaceutical Applications

Shoup et al. (2013) developed a method for synthesizing fluorine-18 labeled compounds related to 5-fluoro-1H-indoles. These compounds have applications in positron emission tomography (PET) imaging, particularly for imaging tau in neurodegenerative diseases.

Antitumor Activities

Research by Fan Houxing (2009) focused on the synthesis of 3-substituted-5-fluoro-1,2-dihydro-3H-indol-2ones and their antitumor activities. The findings suggest potential applications in cancer therapy.

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

6-fluoro-5-nitro-2,3-dihydro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O2/c9-6-4-7-5(1-2-10-7)3-8(6)11(12)13/h3-4,10H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDSAQRIJNJOSPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC(=C(C=C21)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901276588
Record name 1H-Indole, 6-fluoro-2,3-dihydro-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901276588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-5-nitro-2,3-dihydro-1H-indole

CAS RN

1860028-18-7
Record name 1H-Indole, 6-fluoro-2,3-dihydro-5-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1860028-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole, 6-fluoro-2,3-dihydro-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901276588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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